molecular formula C21H21N3O7S B2962989 N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide CAS No. 922091-82-5

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide

货号: B2962989
CAS 编号: 922091-82-5
分子量: 459.47
InChI 键: WHNJLKKRVHIDIF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound features a 1,3,4-oxadiazole core substituted with a benzo[d][1,3]dioxole moiety at the 5-position and a 4-((4-methoxyphenyl)sulfonyl)butanamide chain at the 2-position. The oxadiazole ring, a heterocycle known for metabolic stability and π-π stacking capabilities, positions this compound as a candidate for therapeutic applications, likely targeting enzymes or receptors requiring aromatic and polar interactions .

属性

IUPAC Name

N-[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]-4-(4-methoxyphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O7S/c1-28-15-5-7-16(8-6-15)32(26,27)10-2-3-19(25)22-21-24-23-20(31-21)12-14-4-9-17-18(11-14)30-13-29-17/h4-9,11H,2-3,10,12-13H2,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNJLKKRVHIDIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NN=C(O2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a synthetic molecule that has garnered attention for its potential biological activities. This article aims to consolidate various research findings on its biological activity, including antimicrobial, antitumor, and enzyme inhibition properties.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Benzo[d][1,3]dioxole moiety : Known for its diverse biological activities.
  • Oxadiazole ring : Often associated with antimicrobial and antitumor properties.
  • Sulfonamide group : Typically enhances solubility and bioactivity.

Antimicrobial Activity

Research has demonstrated that compounds containing oxadiazole and benzo[d][1,3]dioxole structures exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown that derivatives similar to this compound exhibit activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Example AE. coli25 μg/mL
Example BS. aureus (MRSA)12.5 μg/mL

Antitumor Activity

The antitumor potential of this compound has been evaluated in several studies:

  • A study reported that derivatives based on the benzo[d][1,3]dioxole structure showed moderate to high cytotoxicity against various cancer cell lines . The mechanism is thought to involve the induction of apoptosis and cell cycle arrest.
Cell LineIC50 (μM)Mechanism of Action
MCF-7 (breast cancer)20Apoptosis induction
HeLa (cervical cancer)15Cell cycle arrest

Enzyme Inhibition

The compound has also been assessed for its ability to inhibit specific enzymes:

  • Acetylcholinesterase (AChE) : Compounds similar to this have shown promising inhibitory effects on AChE, which is crucial for neurotransmission .
EnzymeInhibition Percentage (%) at 50 μM
AChE70
BChE65

Case Studies

  • Antimicrobial Efficacy : A study involving a series of oxadiazole derivatives demonstrated that those with bulky hydrophobic groups exhibited enhanced antibacterial properties. The presence of the benzo[d][1,3]dioxole moiety was crucial for activity against resistant strains .
  • Antitumor Evaluation : In a comprehensive screening of various derivatives against human cancer cell lines, it was found that modifications to the sulfonamide group significantly affected cytotoxicity levels. The most potent compounds led to a decrease in cell viability by over 50% at concentrations as low as 10 μM .

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Key Structural Variations

The table below summarizes structural differences between the target compound and analogs:

Compound Name Core Heterocycle Aromatic Substituent Sulfonyl/Sulfamoyl Group Molecular Weight (g/mol)
Target Compound 1,3,4-Oxadiazole Benzo[d][1,3]dioxol-5-ylmethyl 4-Methoxyphenylsulfonyl butanamide ~477.5 (calculated)
N-[5-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-1,3,4-oxadiazol-2-yl]-4-[(4-fluorophenyl)sulfonyl]butanamide 1,3,4-Oxadiazole 2,3-Dihydrobenzodioxinylmethyl 4-Fluorophenylsulfonyl butanamide ~481.5 (calculated)
N-[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]butanamide 1,3-Thiazole 4-Methoxyphenyl None (simple butanamide) ~318.4 (calculated)
N-[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide 1,3,4-Oxadiazole 3,5-Dimethoxyphenyl N-Methyl-N-phenylsulfamoyl benzamide ~538.6 (calculated)

Functional Implications

  • The 3,5-dimethoxyphenyl substituent () increases steric bulk and lipophilicity, which may improve membrane permeability but reduce aqueous solubility relative to the target’s mono-methoxy group .
  • Heterocycle Impact: The 1,3-thiazole core () lacks the electron-deficient nature of oxadiazole, altering π-π interactions and metabolic pathways.
  • Sulfonyl vs. Sulfamoyl :

    • The sulfamoyl group in ’s compound introduces a secondary amine, enabling additional hydrogen bonding but increasing susceptibility to enzymatic cleavage compared to the sulfonyl group in the target compound .

Research Findings and Pharmacological Relevance

While specific activity data are unavailable in the provided evidence, structural analysis reveals critical trends:

Target Binding : The oxadiazole core and sulfonyl groups in the target compound and its analogs () suggest affinity for sulfonamide-binding enzymes (e.g., carbonic anhydrases) or kinases requiring hydrophobic pockets .

Solubility vs. Potency Trade-off : The 4-methoxyphenylsulfonyl group in the target compound balances moderate solubility (via methoxy) and binding (via sulfonyl), whereas fluorinated analogs () may prioritize potency at the expense of pharmacokinetics .

Metabolic Stability : Oxadiazole derivatives generally exhibit higher stability than thiazoles (), making the target compound more suitable for oral administration .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。